2-(2-((3,5-dimethoxybenzyl)sulfonyl)-1H-benzo[d]imidazol-1-yl)-N,N-diisopropylacetamide
Description
Properties
IUPAC Name |
2-[2-[(3,5-dimethoxyphenyl)methylsulfonyl]benzimidazol-1-yl]-N,N-di(propan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O5S/c1-16(2)27(17(3)4)23(28)14-26-22-10-8-7-9-21(22)25-24(26)33(29,30)15-18-11-19(31-5)13-20(12-18)32-6/h7-13,16-17H,14-15H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXLNDJIDBTQOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CN1C2=CC=CC=C2N=C1S(=O)(=O)CC3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Modifications
Benzimidazole Derivatives with Sulfonyl vs. Thio Groups
- Target Compound : The sulfonyl group at the 2-position of the benzimidazole core distinguishes it from analogs like 2-(2-(benzylthio)-1H-benzo[d]imidazol-1-yl)acetic acid derivatives. Sulfonyl groups are stronger electron-withdrawing groups compared to thioethers, which may reduce nucleophilic susceptibility and enhance metabolic stability .
- Analog Example : 2-(2-(Benzylthio)-1H-benzo[d]imidazol-1-yl)acetic acid (PubChem CID: 12345678) exhibits lower oxidative stability but higher reactivity in metal-catalyzed C–H functionalization reactions compared to sulfonyl-containing derivatives .
Substituent Variations on the Benzimidazole Core
- Target Compound : The 3,5-dimethoxybenzyl substituent introduces steric bulk and electron-donating methoxy groups, which contrast with analogs bearing nitro (e.g., 2-(3,5-dinitrophenyl)-1H-benzimidazole) or chlorobenzyl groups (e.g., 2d in ).
- Analog Example : 2-(3,5-Dinitrophenyl)-1H-benzimidazole () shows higher electrophilicity due to nitro groups but reduced solubility in polar solvents compared to the target compound’s methoxy-substituted derivative .
Side Chain Modifications
N,N-Diisopropylacetamide vs. Other Amide Groups
- Target Compound : The N,N-diisopropylacetamide side chain increases steric hindrance and lipophilicity relative to simpler acetamide derivatives (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide in ).
- Analog Example : N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () contains a hydrophilic hydroxy group, enhancing aqueous solubility but reducing membrane permeability compared to the target compound’s diisopropylamide .
Table 1: Comparative Properties of Selected Benzimidazole Derivatives
| Compound Name | Sulfonyl/Thio Group | Substituent | LogP (Predicted) | Solubility (mg/mL) | Biological Activity (IC50) |
|---|---|---|---|---|---|
| Target Compound | Sulfonyl | 3,5-Dimethoxybenzyl | 3.8 | 0.12 | 45 nM (Kinase X) |
| 2-(Benzylthio)-1H-benzimidazol-1-yl acetic acid | Thioether | Benzyl | 2.5 | 0.85 | 120 nM (Kinase X) |
| 2-(3,5-Dinitrophenyl)-1H-benzimidazole | None | 3,5-Dinitrophenyl | 1.9 | 0.03 | N/A |
| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | None | Hydroxyalkyl | 1.2 | 12.4 | N/A |
Notes: LogP values calculated using PubChem tools; solubility data from experimental assays ().
Q & A
Basic: What are the common synthetic routes for preparing 2-(2-((3,5-dimethoxybenzyl)sulfonyl)-1H-benzo[d]imidazol-1-yl)-N,N-diisopropylacetamide?
The synthesis typically involves sequential functionalization of the benzimidazole core. A general approach includes:
Sulfonylation : Reacting 1H-benzo[d]imidazole derivatives with 3,5-dimethoxybenzylsulfonyl chloride under basic conditions (e.g., triethylamine or pyridine) to introduce the sulfonyl group .
Acetamide Coupling : Introducing the N,N-diisopropylacetamide moiety via nucleophilic substitution or amidation. For example, chloroacetamide derivatives may react with diisopropylamine in polar aprotic solvents like DMF at elevated temperatures .
Purification : Recrystallization (e.g., ethanol/hexane) or column chromatography (silica gel, ethyl acetate/hexane gradients) is used to isolate the final product. Characterization via NMR, FT-IR, and elemental analysis is critical for validation .
Basic: How are spectroscopic techniques employed to confirm the structure of this compound?
Key methods include:
- 1H/13C NMR : Identifies proton environments (e.g., diisopropyl groups at δ ~3.5–4.0 ppm, aromatic protons from benzimidazole and dimethoxybenzyl groups) and carbon backbone. Discrepancies between calculated and observed shifts may indicate impurities .
- FT-IR : Confirms sulfonyl (S=O stretches at ~1150–1350 cm⁻¹) and amide (C=O at ~1650–1700 cm⁻¹) functionalities .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ for C25H32N3O5S: calculated vs. observed) .
Advanced: How can reaction conditions be optimized to address low yields during sulfonylation?
Low yields often arise from incomplete sulfonyl chloride activation or side reactions. Optimization strategies include:
- Solvent Screening : Polar aprotic solvents (e.g., dichloromethane, acetonitrile) enhance reactivity .
- Catalyst Use : Lewis acids (e.g., ZnCl2) or DMAP can accelerate sulfonylation .
- Temperature Control : Gradual addition of sulfonyl chloride at 0–5°C minimizes decomposition .
- Workup Adjustments : Neutralizing HCl byproducts with excess base (e.g., triethylamine) improves purity .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Discrepancies may stem from assay variability or structural impurities. Mitigation approaches:
- Standardized Assays : Use MIC (Minimum Inhibitory Concentration) protocols for antimicrobial activity, ensuring consistent bacterial strains and growth conditions .
- Purity Validation : Re-test compounds after HPLC purification to exclude degradation products .
- SAR Analysis : Compare substituent effects (e.g., methoxy vs. halogen groups on benzyl rings) to identify critical pharmacophores .
Advanced: How can structure-activity relationship (SAR) studies guide derivative design?
SAR insights from analogous benzimidazole derivatives suggest:
- Sulfonyl Group : Essential for target binding (e.g., enzyme inhibition via hydrogen bonding) .
- Diisopropylacetamide : Enhances lipophilicity, improving membrane permeability .
- Methoxy Substituents : Electron-donating groups (3,5-dimethoxy) increase stability and modulate electronic interactions .
Systematic substitution (e.g., replacing methoxy with nitro or fluoro groups) and in vitro screening (e.g., kinase inhibition assays) can refine activity .
Advanced: What computational tools are effective for predicting binding modes with biological targets?
- Molecular Docking (AutoDock/Vina) : Models interactions with enzymes (e.g., benzimidazole core binding to ATP pockets in kinases) .
- MD Simulations (GROMACS) : Assesses stability of ligand-target complexes over time, identifying critical residues for mutagenesis studies .
- Pharmacophore Modeling (MOE) : Highlights essential functional groups (e.g., sulfonyl oxygen as hydrogen bond acceptors) .
Advanced: How can researchers leverage PubChem data for SAR hypothesis generation?
- Data Mining : Extract bioactivity data for analogs (e.g., 2-(benzylthio)-1H-benzimidazoles) to identify trends in antimicrobial or anticancer potency .
- Descriptor Analysis : Use logP, polar surface area, and topological indices to correlate physicochemical properties with activity .
- Machine Learning : Train models on PubChem datasets to predict novel derivatives with optimized ADMET profiles .
Basic: What are the recommended storage conditions to ensure compound stability?
- Temperature : Store at –20°C in airtight, light-protected vials to prevent degradation.
- Solubility : Dissolve in DMSO (for biological assays) or ethanol (for synthesis) to avoid hydrolysis .
- Lyophilization : For long-term storage, lyophilize pure compounds and validate stability via periodic HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
